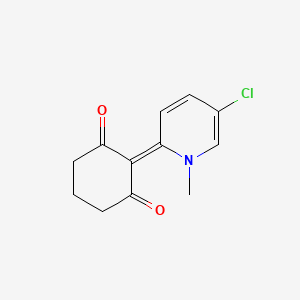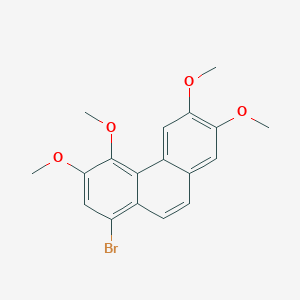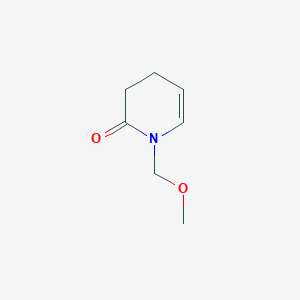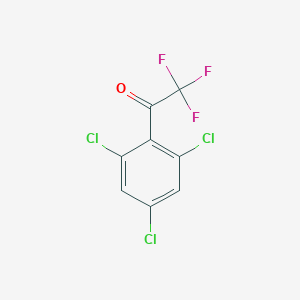![molecular formula C20H15N5O9 B12615316 3,3'-(Hydroxyimino)bis[1-(4-nitrophenyl)pyrrolidine-2,5-dione]](/img/structure/B12615316.png)
3,3'-(Hydroxyimino)bis[1-(4-nitrophenyl)pyrrolidine-2,5-dione]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(Hydroxyimino)bis[1-(4-nitrophenyl)pyrrolidine-2,5-dione] is a complex organic compound characterized by the presence of a pyrrolidine ring, a hydroxyimino group, and nitrophenyl substituents. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Hydroxyimino)bis[1-(4-nitrophenyl)pyrrolidine-2,5-dione] typically involves the reaction of 4-nitrophenylhydrazine with maleic anhydride to form the pyrrolidine-2,5-dione ring. The hydroxyimino group is introduced through the reaction of the intermediate with hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,3’-(Hydroxyimino)bis[1-(4-nitrophenyl)pyrrolidine-2,5-dione] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitrophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
3,3’-(Hydroxyimino)bis[1-(4-nitrophenyl)pyrrolidine-2,5-dione] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3’-(Hydroxyimino)bis[1-(4-nitrophenyl)pyrrolidine-2,5-dione] involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active site residues, while the nitrophenyl groups can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-(Hydroxyimino)bis[1-(4-chlorophenyl)pyrrolidine-2,5-dione]
- 3,3’-(Hydroxyimino)bis[1-(3-chlorophenyl)pyrrolidine-2,5-dione]
- 3,3’-(Hydroxyimino)bis[1-(3-methoxyphenyl)pyrrolidine-2,5-dione]
Uniqueness
Compared to similar compounds, 3,3’-(Hydroxyimino)bis[1-(4-nitrophenyl)pyrrolidine-2,5-dione] is unique due to the presence of nitrophenyl groups, which can significantly influence its chemical reactivity and biological activity. The nitro groups can enhance the compound’s ability to participate in redox reactions and interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H15N5O9 |
|---|---|
Molecular Weight |
469.4 g/mol |
IUPAC Name |
3-[hydroxy-[1-(4-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]amino]-1-(4-nitrophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H15N5O9/c26-17-9-15(19(28)21(17)11-1-5-13(6-2-11)24(31)32)23(30)16-10-18(27)22(20(16)29)12-3-7-14(8-4-12)25(33)34/h1-8,15-16,30H,9-10H2 |
InChI Key |
ABIFKDSUJASUPF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)[N+](=O)[O-])N(C3CC(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-Aminoethyl)-4-[(4-fluorophenyl)methoxy]-2-methoxybenzamide](/img/structure/B12615253.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B12615256.png)
![2-{[(2-Hydroxyethyl)(methyl)amino]methyl}-4-nitrophenol](/img/structure/B12615281.png)

![N-{(1Z)-3-(cyclopropylamino)-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-oxoprop-1-en-2-yl}-2-fluorobenzamide](/img/structure/B12615290.png)
![2-{[(2S)-1-Amino-1-oxopropan-2-yl]amino}-2-oxoethyl benzoate](/img/structure/B12615295.png)
![4-(4'-Methyl[1,1'-biphenyl]-4-yl)butyl selenocyanate](/img/structure/B12615299.png)

![2-Bromo-N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12615302.png)

![(4E)-5-(3-fluorophenyl)-4-[hydroxy(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione](/img/structure/B12615312.png)
![2-(Methylamino)-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-4(5H)-one](/img/structure/B12615323.png)
